Cas no 2640892-27-7 (N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)

N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative with a substituted phenylmethyl group and a methoxyethyl side chain, offering potential utility in medicinal chemistry and biochemical research. Its structure combines a dichlorophenyl moiety, which may enhance lipophilicity and binding affinity, with a methoxyethyl group that could improve solubility and pharmacokinetic properties. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, particularly in targeting purine-binding proteins. Its well-defined synthetic route and purity make it suitable for exploratory studies in drug discovery and mechanistic investigations.
N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine structure
2640892-27-7 structure
Product name:N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
CAS No:2640892-27-7
MF:C15H15Cl2N5O
Molecular Weight:352.218500375748
CID:5315449
PubChem ID:155799289

N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 2640892-27-7
    • N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
    • F6796-0494
    • AKOS040731567
    • N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
    • インチ: 1S/C15H15Cl2N5O/c1-23-5-4-22-9-21-13-14(19-8-20-15(13)22)18-7-10-2-3-11(16)6-12(10)17/h2-3,6,8-9H,4-5,7H2,1H3,(H,18,19,20)
    • InChIKey: CAUCUMUFJMWJEV-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC=NC=2NCC2=CC=C(Cl)C=C2Cl)N(CCOC)C=1

計算された属性

  • 精确分子量: 351.0653655g/mol
  • 同位素质量: 351.0653655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 378
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.9Ų
  • XLogP3: 2.9

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 531.0±60.0 °C(Predicted)
  • 酸度系数(pKa): 2.96±0.10(Predicted)

N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6796-0494-20mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
20mg
$148.5 2023-09-07
Life Chemicals
F6796-0494-40mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
40mg
$210.0 2023-09-07
Life Chemicals
F6796-0494-2μmol
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6796-0494-3mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
3mg
$94.5 2023-09-07
Life Chemicals
F6796-0494-25mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
25mg
$163.5 2023-09-07
Life Chemicals
F6796-0494-5mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
5mg
$103.5 2023-09-07
Life Chemicals
F6796-0494-50mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
50mg
$240.0 2023-09-07
Life Chemicals
F6796-0494-5μmol
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
5μmol
$94.5 2023-09-07
Life Chemicals
F6796-0494-2mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
2mg
$88.5 2023-09-07
Life Chemicals
F6796-0494-30mg
N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
2640892-27-7
30mg
$178.5 2023-09-07

N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine 関連文献

N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amineに関する追加情報

N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine: A Comprehensive Overview

The compound N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine, identified by the CAS number 2640892-27-7, is a structurally complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the purine derivative class, which has been extensively studied for its role in various biological processes and therapeutic applications. The molecule's structure incorporates a purine ring system, a 2,4-dichlorophenyl group, and a 2-methoxyethyl substituent, making it a unique candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and pharmacokinetic properties of this compound with greater accuracy. For instance, molecular docking studies have revealed potential interactions between this compound and key biological targets, such as kinases and enzymes involved in cellular signaling pathways. These findings suggest that the compound may exhibit antiproliferative activity against cancer cells, making it a promising candidate for oncology research.

The synthesis of N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to improve yield and purity, ensuring that the compound can be produced on a larger scale for preclinical studies. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times, and minimizing byproduct formation.

In terms of biological activity, this compound has shown remarkable selectivity towards specific cellular pathways. For example, studies conducted in vitro have demonstrated its ability to inhibit the activity of certain protein kinases without affecting other enzymes. This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of potential therapeutic agents. Furthermore, preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution properties, which are essential for its effectiveness as an oral or parenteral medication.

The structural features of this compound also make it an attractive candidate for further modification and optimization. By altering the substituents on the purine ring or modifying the side chains, researchers can potentially enhance its bioavailability or target specificity. For instance, introducing additional hydroxyl or amino groups could improve solubility or facilitate conjugation with other biomolecules.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on evaluating the therapeutic potential of this compound in various disease models. Preclinical trials have shown promising results in animal models of inflammatory diseases and neurodegenerative disorders. These findings underscore the versatility of purine derivatives as scaffolds for drug development across multiple therapeutic areas.

In conclusion, N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with its favorable pharmacokinetic properties and selectivity towards key biological targets, positions it as a valuable asset in drug discovery pipelines. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a pivotal role in addressing unmet medical needs across diverse disease states.

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